molecular formula C27H24N2O3S B2859563 4-(3-(Benzyloxy)-4-methoxyphenyl)-2-(benzylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 310454-19-4

4-(3-(Benzyloxy)-4-methoxyphenyl)-2-(benzylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2859563
CAS No.: 310454-19-4
M. Wt: 456.56
InChI Key: BTQHAEFWHMOQMV-UHFFFAOYSA-N
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Description

4-(3-(Benzyloxy)-4-methoxyphenyl)-2-(benzylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes benzyloxy, methoxy, and benzylthio groups, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

The synthesis of 4-(3-(Benzyloxy)-4-methoxyphenyl)-2-(benzylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core tetrahydropyridine structure, followed by the introduction of the benzyloxy, methoxy, and benzylthio groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The benzyloxy and benzylthio groups can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(3-(Benzyloxy)-4-methoxyphenyl)-2-(benzylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds include other tetrahydropyridine derivatives with various substituents. What sets 4-(3-(Benzyloxy)-4-methoxyphenyl)-2-(benzylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile apart is its unique combination of benzyloxy, methoxy, and benzylthio groups, which may confer distinct chemical and biological properties. Other similar compounds might include:

  • 4-(3-(Benzyloxy)-4-methoxyphenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
  • 4-(3-(Benzyloxy)-4-methoxyphenyl)-2-(ethylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

These comparisons highlight the uniqueness of the compound in terms of its potential reactivity and applications.

Properties

IUPAC Name

6-benzylsulfanyl-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S/c1-31-24-13-12-21(14-25(24)32-17-19-8-4-2-5-9-19)22-15-26(30)29-27(23(22)16-28)33-18-20-10-6-3-7-11-20/h2-14,22H,15,17-18H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQHAEFWHMOQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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